(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid
Description
The compound “(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid” is a bicyclic heterocyclic molecule featuring a fused furo[3,4-c]pyrrole core. The structure includes a carboxamide group at the 3a-position, substituted with N-ethyl and N-methyl moieties, and is paired with trifluoroacetic acid (TFA) as a counterion.
Properties
IUPAC Name |
(3aS,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c1-3-12(2)9(13)10-6-11-4-8(10)5-14-7-10;3-2(4,5)1(6)7/h8,11H,3-7H2,1-2H3;(H,6,7)/t8-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPWKYHAHPHBN-GNAZCLTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C12CNCC1COC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)[C@]12CNC[C@H]1COC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrole derivatives, which are known to interact with a variety of biological targets.
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways. The exact mode of action would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrrole derivatives are involved in a wide range of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of EN300-321030 are not documented. The effects would depend on the compound’s specific targets and mode of action. Pyrrole derivatives can have a variety of effects, including modulating enzyme activity, altering cell signaling, or affecting gene expression.
Biological Activity
The compound (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound by summarizing relevant research findings, case studies, and data tables.
Structural Overview
The compound belongs to a class of bicyclic derivatives characterized by a carboxamide functional group and a trifluoroacetic acid moiety. The molecular formula is with a molecular weight of approximately 312.29 g/mol. Its unique structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole have demonstrated significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. For example:
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Related compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory pathways:
- Inhibition of COX and LOX : Research on similar compounds has indicated effective inhibition of COX enzymes at concentrations around 0.1 µM and LOX at lower concentrations.
Case Studies
- Topical Application Studies : In animal models, topical formulations containing similar bicyclic compounds have shown reduced inflammation in ear swelling tests induced by arachidonic acid. This suggests that the compound may modulate inflammatory responses effectively.
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Cytotoxicity Assessments : Various studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example:
- Cell Line Tested : Human breast cancer cells (MCF-7)
- IC50 Values : Compounds exhibited IC50 values ranging from 5 to 15 µM depending on structural modifications.
The biological activity of (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole may be attributed to its interaction with specific biological targets such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its effects on pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Key Observations:
Core Heterocycles :
- The furo[3,4-c]pyrrole scaffold is distinct from pyrrolo[2,3-c]pyrrole or pyridazine derivatives in terms of ring strain and electronic distribution. Furo-pyrrole systems may exhibit unique conformational flexibility, influencing binding to biological targets .
Substituent Effects :
- N-Alkyl Groups : The N-ethyl-N-methyl substitution in the target compound balances lipophilicity and steric bulk compared to simpler analogs like the methyl-dihydrochloride derivative. This could modulate pharmacokinetic properties such as half-life .
- Counterions : The TFA salt improves solubility in organic media compared to hydrochloride salts, which are more water-soluble. This distinction is critical for formulation strategies .
Functional Groups :
- The carboxamide group in the target compound enables hydrogen bonding, a feature absent in ester (ethoxycarbonyl) or benzylamine analogs. This may enhance interactions with polar residues in enzymes or receptors .
Synthetic Routes :
- Patent data (EP 4,374,877 A2) describe carboxamide syntheses via condensation of acid derivatives with amines, suggesting the target compound could be synthesized similarly using trifluoroacetyl intermediates .
Research Findings and Data Gaps
- Electronic Effects : The TFA counterion’s electronegative trifluoromethyl group may influence the compound’s acidity and electronic environment, as seen in related fluorinated molecules .
- Thermochemical Stability : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) could predict thermochemical behavior, though experimental validation is needed .
- Crystallography : SHELX-based refinements (as cited in ) are applicable for resolving the compound’s stereochemistry, given the fused bicyclic system’s complexity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For bicyclic systems like furo-pyrrole derivatives, stepwise coupling of precursors (e.g., ester hydrochlorides with aldehydes) is critical . Purification via column chromatography or recrystallization, followed by characterization using H/C NMR and HPLC, ensures purity. The trifluoroacetic acid component may require pH-controlled precipitation to avoid decomposition.
Q. How can stereochemical integrity be confirmed during synthesis, given the compound's fused bicyclic structure?
- Methodological Answer : Chiral HPLC or polarimetry should validate enantiomeric purity. For diastereomers, NOESY NMR can resolve spatial relationships between substituents. Comparative analysis with known stereoisomers (e.g., from tartaric acid-derived intermediates ) provides reference data. X-ray crystallography is definitive but requires high-quality crystals.
Q. What analytical techniques are most effective for characterizing degradation products under varying pH conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS or GC-MS identify degradation pathways. For acid-labile components (e.g., trifluoroacetic acid), ion chromatography tracks free acid release. FT-IR monitors functional group changes, while F NMR quantifies trifluoromethyl stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for key reactions (e.g., ring-opening of the furo-pyrrole system). Molecular docking studies assess interactions with catalytic surfaces (e.g., palladium complexes). AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate outcomes .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Analyze batch-to-batch purity variations via mass spectrometry. Apply statistical frameworks (e.g., Bayesian inference) to reconcile discrepancies, guided by the compound’s theoretical binding modes .
Q. How does the trifluoroacetic acid counterion influence the compound’s solubility and crystallinity in formulation?
- Methodological Answer : Salt screening (e.g., replacing TFA with HCl or citrate) alters solubility profiles. Powder X-ray diffraction (PXRD) identifies polymorphic forms. Dynamic vapor sorption (DVS) assesses hygroscopicity. Co-crystallization with co-formers (e.g., nicotinamide) enhances stability .
Q. What mechanistic insights explain unexpected byproducts during scale-up of the synthesis?
- Methodological Answer : Kinetic profiling (e.g., in situ FT-IR or Raman spectroscopy) detects intermediates. Scale-dependent factors (mixing efficiency, heat transfer) are modeled using dimensionless numbers (Reynolds, Damköhler). Process Analytical Technology (PAT) tools optimize real-time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
